REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([C:11]3[CH:12]=[N:13][N:14]4[C:19]=3[CH:18]=[CH:17][CH:16]=[N:15]4)[CH:8]=[CH:7][N:6]=2)[CH2:3][CH2:2]1.[H-].[Na+].[CH3:22]I>CN(C=O)C>[CH:1]1([N:4]([CH3:22])[C:5]2[N:10]=[C:9]([C:11]3[CH:12]=[N:13][N:14]4[C:19]=3[CH:18]=[CH:17][CH:16]=[N:15]4)[CH:8]=[CH:7][N:6]=2)[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC=CC(=N1)C=1C=NN2N=CC=CC21
|
Name
|
|
Quantity
|
6 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.013 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (10 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethylether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(C1=NC=CC(=N1)C=1C=NN2N=CC=CC21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |